H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr(3,5-diBr)-DL-xiIle-DL-Leu-OH
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Overview
Description
5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylprolyl-3,5-dibromotyrosylisoleucylleucine is a complex peptide compound with a molecular formula of C78H119Br2N21O20 and a molecular weight of 1830.7 g/mol. This compound is notable for its intricate structure, which includes multiple amino acids and brominated tyrosine residues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylprolyl-3,5-dibromotyrosylisoleucylleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylprolyl-3,5-dibromotyrosylisoleucylleucine can undergo various chemical reactions, including:
Oxidation: The brominated tyrosine residues can be oxidized to form quinones.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as thiols or amines.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced peptide fragments.
Substitution: Substituted peptide derivatives.
Scientific Research Applications
5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylprolyl-3,5-dibromotyrosylisoleucylleucine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylprolyl-3,5-dibromotyrosylisoleucylleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated tyrosine residues may play a crucial role in binding to these targets, thereby modulating their activity and influencing various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolylarginylarginylprolyltyrosylisoleucylleucine: Similar structure but lacks brominated tyrosine residues.
5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolyl-N~5~-(diaminomethylidene)ornithylprolyl-3,5-dibromotyrosylisoleucylleucine: Similar structure but with fewer diaminomethylidene ornithyl residues.
Uniqueness
The presence of brominated tyrosine residues and multiple diaminomethylidene ornithyl residues makes 5-Oxoprolylleucyltyrosyl-alpha-glutamylasparaginyllysylprolyl-N~5~-(diaminomethylidene)ornithyl-N~5~-(diaminomethylidene)ornithylprolyl-3,5-dibromotyrosylisoleucylleucine unique. These features may enhance its binding affinity to molecular targets and its stability under various conditions.
Properties
CAS No. |
112898-47-2 |
---|---|
Molecular Formula |
C78H119Br2N21O20 |
Molecular Weight |
1830.7 g/mol |
IUPAC Name |
2-[[2-[[2-[[1-[2-[[2-[[1-[6-amino-2-[[4-amino-2-[[4-carboxy-2-[[3-(4-hydroxyphenyl)-2-[[4-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C78H119Br2N21O20/c1-7-41(6)62(73(117)98-56(76(120)121)33-40(4)5)99-70(114)54(37-43-34-45(79)63(107)46(80)35-43)97-72(116)58-18-13-31-101(58)75(119)51(16-11-29-88-78(85)86)92-64(108)47(15-10-28-87-77(83)84)91-71(115)57-17-12-30-100(57)74(118)50(14-8-9-27-81)93-69(113)55(38-59(82)103)96-66(110)49(24-26-61(105)106)90-68(112)53(36-42-19-21-44(102)22-20-42)95-67(111)52(32-39(2)3)94-65(109)48-23-25-60(104)89-48/h19-22,34-35,39-41,47-58,62,102,107H,7-18,23-33,36-38,81H2,1-6H3,(H2,82,103)(H,89,104)(H,90,112)(H,91,115)(H,92,108)(H,93,113)(H,94,109)(H,95,111)(H,96,110)(H,97,116)(H,98,117)(H,99,114)(H,105,106)(H,120,121)(H4,83,84,87)(H4,85,86,88) |
InChI Key |
NYMPOOWBBYGZKV-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 |
sequence |
XLYENKPRRPXXL |
Origin of Product |
United States |
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